碱性红 76

描述

Basic Red 76 is a monoazo color that functions as a hair colorant and hair-conditioning agent . It is a synthetic hair colorant that is intensely colored and is mainly used in semi-permanent hair colorant products as it doesn’t penetrate very deeply into hair .

Molecular Structure Analysis

As given in the Dictionary, Basic Red 76 (CAS No. 68391-30-0) is the azo dye . Unfortunately, the exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

Basic Red 76 is a cationic direct dye that is water soluble . There is no chemical reaction with other components; the dyes adhere to the hair surface and last for one to two hair washes .

Physical And Chemical Properties Analysis

Basic Red 76 is a cationic direct dye that is water soluble . Ultraviolet-visible (UV-Vis) spectra showed maxima at 235 nm (62% Basic Red 76) and 332 nm (80% Basic Red 76) . This ingredient, in its pure form, is a red powder with a melting point of 200°C .

科学研究应用

碱性红 76 应用的综合分析

This compound 是一种单偶氮染料,以其鲜艳的色彩和在各种应用中的多功能性而闻名。以下是this compound 的六种独特的科学研究应用的详细分析,每个应用都分别在一个单独的部分中介绍。

化妆品:染发剂和护发剂: this compound 广泛用于化妆品行业,主要用作染发剂成分。 它赋予头发产品鲜艳的红色色调,并因其护发特性而备受赞赏,这些特性可以改善头发的质地和易打理性 . 化妆品成分评审 (CIR) 专家小组已得出结论,在当前实践和浓度下,this compound 在化妆品中使用是安全的 .

指甲产品:着色剂: 尽管未获准用于此类用途,但据报道,this compound 已被用于指甲产品。 其鲜艳的色彩在指甲油中很有吸引力,可以提供持久而独特的妆容 .

毒理学:安全性评估: this compound 已成为各种毒理学研究的主题,以评估其安全性概况。 在一项研究中,大鼠被给予静脉注射染料,并分析了排泄模式以了解其代谢 . 此类研究对于评估染料在消费产品中使用时的潜在健康影响至关重要。

环境影响:生物降解研究: this compound 的水溶性和分配特性表明潜在的环境影响,尤其是在水生系统中。 对染料的生物降解和环境归宿的研究可以深入了解其长期的生态影响 .

材料科学:染色特性: this compound 的物理和化学特性,如其熔点和 UV-Vis 光谱,使其成为材料科学研究的一个有趣主题。 对其染色行为和与不同基质相互作用的研究可以导致新型材料和纺织品的开发 .

分析化学:色谱: 在分析化学中,this compound 可以用作色谱分析中的标准品或示踪染料,因为它具有独特的光谱特性。 其在各种色谱系统中的行为可以帮助改进分析技术并提高其他物质的检测 .

作用机制

Target of Action

Basic Red 76 is a synthetic hair colorant . It is reported to function in cosmetics as a hair colorant and hair-conditioning agent . The primary target of Basic Red 76 is the hair, where it adheres to the hair surface .

Mode of Action

Basic Red 76 is a monoazo color . As a direct dye, it doesn’t penetrate very deeply into the hair . It adheres to the hair surface, providing color and conditioning effects .

Pharmacokinetics

Approximately 63% and 15% of the administered test substance was recovered in the feces and urine, respectively, over a duration of 24 hours . This suggests that Basic Red 76 is primarily excreted via the feces, with a smaller amount excreted in the urine.

Result of Action

The primary result of Basic Red 76’s action is a change in hair color . It is intensely colored and is mainly used in semi-permanent hair colorant products . In addition to coloring the hair, Basic Red 76 also functions as a hair-conditioning agent .

生化分析

Biochemical Properties

It is known to be involved in the diazotization of a primary aromatic amine . The resulting diazonium salt is highly reactive .

Cellular Effects

It is used in cosmetics, suggesting that it may have effects on keratinocytes, the primary cell type in the hair and skin .

Molecular Mechanism

It is known to be involved in the diazotization of a primary aromatic amine

Temporal Effects in Laboratory Settings

It is known to be stable and water soluble .

Dosage Effects in Animal Models

It is used in cosmetics, suggesting that it has been tested for safety and efficacy at various dosages .

Metabolic Pathways

It is known to be involved in the diazotization of a primary aromatic amine .

Transport and Distribution

It is known to be water soluble, suggesting that it can be transported and distributed in aqueous environments .

属性

IUPAC Name |

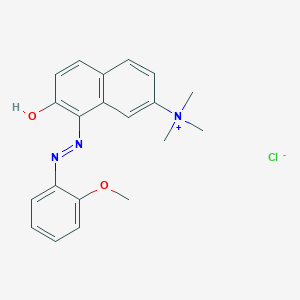

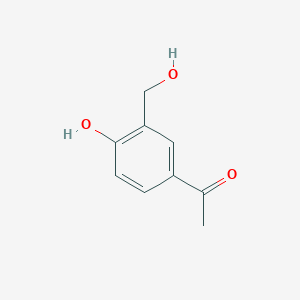

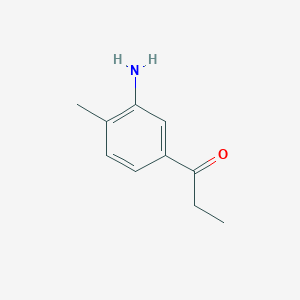

[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWXSHNPRUMJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879784 | |

| Record name | C.I. Basic Red 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68391-30-0 | |

| Record name | Basic Red 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic red 76 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical methods are employed to detect and quantify Basic Red 76 in complex matrices like commercial hair dye formulations and environmental samples?

A1: Several analytical techniques are employed for the detection and quantification of Basic Red 76:

- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection): This technique, potentially enhanced with ionic liquids like BMIm[NTf2], offers efficient separation and quantification of Basic Red 76 in hair coloring formulations and even drinking water [].

- LC-MS/MS-SRM (Liquid Chromatography-Tandem Mass Spectrometry - Selected Reaction Monitoring): This highly sensitive method allows for the detection and quantification of Basic Red 76 in wash water samples collected from individuals with dyed hair, helping assess its potential environmental release and impact [].

Q2: What challenges are associated with the presence of Basic Red 76 in wash water, and how do its properties influence its fate in the environment?

A3: Research indicates that Basic Red 76, along with other semi-permanent dyes, can be released into wash water, posing potential risks to the environment []. Studies show that Basic Red 76 may not fully bind to hair and scalp, leading to its release during washing []. This release, even at low concentrations, raises concerns about its accumulation in water systems and potential long-term impacts on aquatic life. Further research is needed to understand the degradation pathways of Basic Red 76 and develop effective strategies for its removal from wastewater.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)